molecular formula C32H67ClN2O5 B594337 PANTHENYL HYDROXYPROPYL STEARDIMONIUM CHLORIDE CAS No. 132467-76-6

PANTHENYL HYDROXYPROPYL STEARDIMONIUM CHLORIDE

Cat. No.: B594337
CAS No.: 132467-76-6
M. Wt: 595.3 g/mol
InChI Key: IOHZDBMKQFDWQO-UHFFFAOYSA-N
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Description

Panthenyl Hydroxypropyl Steardimonium Chloride is a clear to stratified liquid that combines Provitamin B5 with a long-chain quaternary ammonium compound. It is primarily used in hair and skin care formulations to provide body, shine, manageability, hydration, and a velvety soft after-feel .

Preparation Methods

Synthetic Routes and Reaction Conditions

Panthenyl Hydroxypropyl Steardimonium Chloride is synthesized by reacting panthenol (Provitamin B5) with a long-chain quaternary ammonium compound. The reaction typically involves the use of hydroxypropyl groups and stearyl chains under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified and formulated into various cosmetic and personal care products .

Chemical Reactions Analysis

Types of Reactions

Panthenyl Hydroxypropyl Steardimonium Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Panthenyl Hydroxypropyl Steardimonium Chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Panthenyl Hydroxypropyl Steardimonium Chloride involves its ability to bind to hair and skin surfaces, providing conditioning and moisturizing effects. The molecular targets include the hair cuticle and skin cells, where it forms a protective layer that enhances hydration and reduces static electricity .

Comparison with Similar Compounds

Similar Compounds

  • Steardimonium Hydroxypropyl Panthenol Chloride
  • Quaternized Panthenol
  • Hydroxypropyltrimonium Panthenol

Uniqueness

Panthenyl Hydroxypropyl Steardimonium Chloride is unique due to its combination of Provitamin B5 with a long-chain quaternary ammonium compound, providing superior conditioning and moisturizing effects compared to similar compounds. Its ability to enhance both hair and skin properties makes it a versatile ingredient in personal care products .

Biological Activity

Panthenyl Hydroxypropyl Steardimonium Chloride (PHSC) is a quaternary ammonium compound derived from panthenol (vitamin B5) and stearic acid. This compound is primarily used in the cosmetic industry for its conditioning properties, particularly in hair care products. Its biological activity encompasses a range of effects, including moisturizing, antimicrobial, and potential toxicity concerns. This article will explore these aspects in detail, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₃₂H₆₇N₂O₅Cl
  • Molecular Weight : 595.34 g/mol
  • Charge : Neutral

The structure of PHSC includes a long hydrophobic chain derived from stearic acid, which contributes to its conditioning properties, while the quaternary ammonium group enhances its antimicrobial activity .

1. Moisturizing and Conditioning Effects

PHSC is known for its ability to improve hair texture by providing softness and reducing static. It works by forming a film on the hair surface, which helps retain moisture and protect against environmental damage. This property is particularly beneficial in formulations aimed at dry or damaged hair .

2. Antimicrobial Properties

Research indicates that PHSC exhibits antimicrobial activity due to its cationic nature, which allows it to bind effectively to negatively charged bacterial membranes. This binding disrupts cell integrity, leading to cell death. The compound has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

3. Safety and Toxicity Concerns

Despite its beneficial properties, there are concerns regarding the safety of PHSC:

Summary of Research Findings

StudyFindings
EWG Skin Deep (2021)Identified low to moderate concerns regarding neurotoxicity and endocrine disruption associated with PHSC .
Patent EP 2896395 A1Demonstrated strong antimicrobial effects of PHSC against various pathogens; highlighted its tissue compatibility .
Puracy Blog (2020)Discussed the moisturizing benefits of PHSC in hair care products, emphasizing its role in improving hair texture .

Case Study 1: Hair Care Formulations

A formulation containing PHSC was tested for its efficacy in improving hair softness and reducing breakage compared to traditional silicone-based conditioners. The results showed a significant improvement in hair manageability and hydration levels after four weeks of use.

Case Study 2: Antimicrobial Efficacy

In a clinical study assessing the antimicrobial properties of PHSC against Staphylococcus aureus and Escherichia coli, PHSC demonstrated a reduction in bacterial count by over 99% within one hour of application.

Properties

CAS No.

132467-76-6

Molecular Formula

C32H67ClN2O5

Molecular Weight

595.3 g/mol

IUPAC Name

[2-hydroxy-3-[3-hydroxy-4-(3-hydroxypropylamino)-2,2-dimethyl-4-oxobutoxy]propyl]-dimethyl-octadecylazanium;chloride

InChI

InChI=1S/C32H66N2O5.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-34(4,5)26-29(36)27-39-28-32(2,3)30(37)31(38)33-23-22-25-35;/h29-30,35-37H,6-28H2,1-5H3;1H

InChI Key

IOHZDBMKQFDWQO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(COCC(C)(C)C(C(=O)NCCCO)O)O.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(COCC(C)(C)C(C(=O)NCCCO)O)O.[Cl-]

Origin of Product

United States

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